

# Technical Guide: Spectroscopic Analysis of 7-Oxa-2-azaspiro[3.5]nonane

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## Compound of Interest

**Compound Name:** 7-Oxa-2-azatricyclo[4.3.0.0-2,5~]nonane  
**CAS No.:** 130033-02-2  
**Cat. No.:** B589076

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## Executive Summary: The "Escape from Flatland"

7-Oxa-2-azaspiro[3.5]nonane (CAS: 194157-10-3) represents a high-value "bioisostere" in medicinal chemistry. By replacing flat, aromatic piperidine or morpholine rings with this spirocyclic core, researchers introduce three-dimensionality (

character) into drug candidates.<sup>[1]</sup> This structural shift often improves solubility and metabolic stability while maintaining ligand-target interactions.

This guide provides a rigorous spectroscopic framework for identifying and validating this molecule, distinguishing it from its isomer (2-oxa-7-azaspiro[3.5]nonane) and common synthetic impurities.

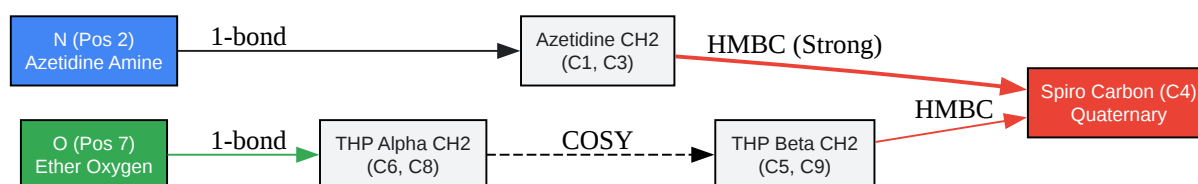
## Molecular Architecture & Physicochemical Basis

Understanding the spectroscopy requires analyzing the two distinct ring systems fused at the spiro quaternary carbon (

- ).
- Ring A (Azetidine): A 4-membered nitrogen-containing ring. High ring strain (~25 kcal/mol) influences IR stretching frequencies and MS fragmentation.
  - Ring B (Tetrahydropyran): A 6-membered oxygen-containing ring. Typically adopts a chair conformation, creating distinct axial/equatorial environments in NMR.
  - The Spiro Center: A quaternary carbon that acts as a conformational lock, preventing the free rotation common in linear linkers.

## Connectivity Logic (Graphviz)

The following diagram illustrates the connectivity and key Heteronuclear Multiple Bond Coherence (HMBC) correlations used to verify the spiro junction.



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Caption: Connectivity map highlighting the critical HMBC correlations required to confirm the spiro junction.

## Spectroscopic Profiling

### A. Nuclear Magnetic Resonance (NMR)

Solvent:

(Standard) or

(for salt forms). Note: The chemical shifts below are derived from the free base and HCl salt forms. Salt formation significantly shifts the Azetidine protons downfield (~0.5 - 1.0 ppm).

H NMR (400 MHz,

## )- Free Base Profile

Position	Group	Shift ( , ppm)	Multiplicity	Interpretation
2 (NH)	Amine	1.8 - 2.5	Broad s	Exchangeable. Shifts heavily with concentration/salt.
1, 3	Azetidine	3.30 - 3.50	s or d	Diagnostic singlet (if symmetric) or AB system. Critical ID peak.
6, 8	THP	3.60 - 3.80	m	Typical ether region. Deshielded by Oxygen.
5, 9	THP	1.60 - 1.90	m	Shielded methylene protons. Often overlap.

Key Diagnostic Feature: Look for the singlet (or tight multiplet) around 3.3-3.5 ppm integrating to 4H. This corresponds to the azetidine ring protons (

). In the isomer 2-oxa-7-azaspiro[3.5]nonane, the protons adjacent to the spiro center are on a 6-membered ring and appear as distinct triplets/multiplets, not the tight azetidine signal.

<sup>13</sup>C NMR (100 MHz,

)

Carbon Type	Shift ( , ppm)	Assignment
Ether	65.0 - 68.0	THP carbons adjacent to Oxygen (C6, C8).
Amine	55.0 - 60.0	Azetidine carbons (C1, C3). High field due to ring strain.
Spiro Quaternary	35.0 - 40.0	The Spiro Center (C4). Low intensity.
Aliphatic	30.0 - 35.0	THP carbons adjacent to spiro (C5, C9).

## B. Mass Spectrometry (MS)

Ionization: ESI (Positive Mode)

- Molecular Ion ( ): 128.1 m/z<sup>[2]</sup>
- Sodium Adduct ( ): 150.1 m/z

Fragmentation Pathway (MS/MS): The high strain of the azetidine ring drives fragmentation.<sup>[3]</sup>

- Ring Opening: Protonation of the nitrogen leads to C-N bond cleavage.
- Loss of : A retro-[2+2] type cleavage is common in azetidines, though less dominant than in cyclobutanes.
- Base Peak: Often observed at m/z ~70-80 range corresponding to the tetrahydropyran cation after loss of the nitrogenous fragment.

## C. Infrared Spectroscopy (IR)[4][5]

- N-H Stretch: 3300 - 3400

(Weak to medium, broad if salt).

- C-H Stretch (Strained): 2950 - 3000

. The azetidine C-H bonds have higher s-character, shifting them to slightly higher frequencies than typical alkanes.

- C-O-C Stretch: 1080 - 1150

(Strong). Diagnostic of the tetrahydropyran ether.

## Quality Control & Impurity Profiling

Synthesizing this scaffold usually involves cyclization of a piperidine derivative or reduction of a lactam/ester.

Impurity	Origin	Detection Method
Ring-Opened Amine	Acid-catalyzed hydrolysis of the azetidine ring during deprotection.	LC-MS: M+18 peak (Hydration). NMR: Loss of symmetry; appearance of ethyl chain signals.
Boc-Protected Intermediate	Incomplete deprotection of N-Boc-7-oxa-2-azaspiro[3.5]nonane.	NMR: Strong singlet at ~1.45 ppm (9H).[1]
Over-Reduced Olefin	Elimination during LiAlH <sub>4</sub> reduction.	NMR: Olefinic protons at 5.5 - 6.0 ppm.

## Experimental Protocols

### Protocol 1: NMR Sample Preparation (Salt Form)

The hydrochloride or oxalate salts are common for stability.

- Weigh 5-10 mg of the sample into a clean vial.
- Add 0.6 mL of DMSO-  
(preferred for salts to ensure solubility and sharpen NH peaks).
  - Note: If using  
  
for the free base, add a micro-spatula of anhydrous  
  
to the tube to scavenge trace acid and prevent peak broadening.
- Transfer to a 5mm NMR tube.
- Acquire spectrum with  
(relaxation delay)  
  
5 seconds to allow integration of the quaternary spiro carbons.

## Protocol 2: LC-MS Screening for Integrity

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5  $\mu$ m).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
  - Rationale: The spirocycle is polar. A standard gradient ensures it doesn't elute in the void volume.
- Detection: UV (210 nm) and ESI+ (Scan 100-500 m/z).

## References

- Synthesis and Characterization of Spirocyclic Scaffolds

- Title: "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design"
- Source: French-Ukrainian Journal of Chemistry, 2023.[1]
- URL:[[Link](#)]
- Relevance: Provides specific NMR data for carboxylic acid derivatives of the 7-oxa-2-azaspiro[3.5]nonane core.
- Comparative Isomer Analysis
  - Title: "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole"
  - Source: Molecules (MDPI), 2015.
  - URL:[[Link](#)]
  - Relevance: Distinguishes the synthesis and structure of the inverse isomer (2-oxa-7-azaspiro)
- General Azetidine Spectroscopy
  - Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
  - Source: Royal Society of Chemistry (RSC) Advances, 2021.
  - URL:[[Link](#)]
  - Relevance: Validates the ring strain effects observed in IR and MS fragment
- Chemical Structure Database
  - Title: "7-Oxa-2-azaspiro[3.5]nonane hydrochloride Compound Summary"
  - Source: PubChem (NIH).
  - URL:[[Link](#)]
  - Relevance: Confirms CAS 1417633-09-0 and calcul

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## Sources

- [1. fujc.pp.ua \[fujc.pp.ua\]](http://fujc.pp.ua)
- [2. PubChemLite - 7-oxa-2-azaspiro\[3.5\]nonane hydrochloride \(C7H13NO\) \[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
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